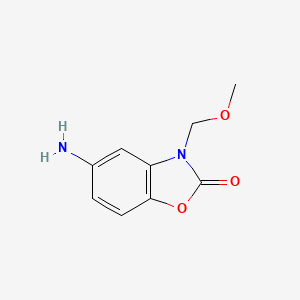
(1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol is a chiral compound with a unique structure that includes a chlorinated ethan-1-ol moiety attached to a tetrahydronaphthalenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol typically involves the chlorination of a suitable precursor, followed by the introduction of the ethan-1-ol group. One common method involves the reaction of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol with thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in (1S)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions to remove the chlorine atom, yielding the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Formation of 2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.
Reduction: Formation of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the chiral center can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
(1S)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
(1R)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activity and properties.
Uniqueness: The presence of the chlorine atom in (1S)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol makes it a versatile intermediate for further chemical modifications. Its chiral nature also allows for enantioselective synthesis and applications in asymmetric catalysis.
Propriétés
Formule moléculaire |
C12H15ClO |
|---|---|
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
(1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H15ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7,12,14H,1-4,8H2/t12-/m1/s1 |
Clé InChI |
VUPFABAOUOUMBR-GFCCVEGCSA-N |
SMILES isomérique |
C1CCC2=C(C1)C=CC(=C2)[C@@H](CCl)O |
SMILES canonique |
C1CCC2=C(C1)C=CC(=C2)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol](/img/structure/B13162460.png)
![3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13162467.png)
![6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13162474.png)
![1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13162483.png)

![Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13162488.png)




![Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13162513.png)
